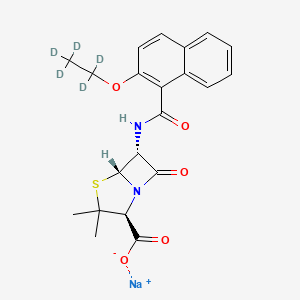

Nafcillin-d5 Sodium Salt

Overview

Description

Nafcillin-d5 (sodium salt) is a deuterated form of nafcillin sodium, a semisynthetic penicillinase-resistant penicillin antibiotic. This compound is primarily used as an internal standard for the quantification of nafcillin in various analytical applications, particularly in mass spectrometry . The incorporation of deuterium atoms enhances its stability and allows for precise quantification in complex biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nafcillin-d5 (sodium salt) is synthesized by incorporating deuterium atoms into the nafcillin sodium molecule. The process involves the substitution of hydrogen atoms with deuterium, typically using deuterated reagents and solvents . The reaction conditions are carefully controlled to ensure the complete and selective incorporation of deuterium atoms.

Industrial Production Methods

The industrial production of nafcillin-d5 (sodium salt) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and solvents. The final product is purified using techniques such as crystallization and chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Nafcillin-d5 (sodium salt) undergoes various chemical reactions, including:

Oxidation: Nafcillin-d5 can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding alcohols and amines.

Substitution: Nafcillin-d5 can undergo nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include deuterated sulfoxides, sulfones, alcohols, amines, and substituted derivatives of nafcillin .

Scientific Research Applications

Nafcillin-d5 (sodium salt) has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of nafcillin and related compounds.

Biology: Employed in studies involving the metabolism and pharmacokinetics of nafcillin in biological systems.

Industry: Applied in quality control and assurance processes in pharmaceutical manufacturing.

Mechanism of Action

Nafcillin-d5 (sodium salt) exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which are crucial for the final transpeptidation process in bacterial cell wall synthesis . This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Nafcillin sodium: The non-deuterated form of nafcillin-d5, used as an antibiotic.

Methicillin sodium: Another penicillinase-resistant penicillin antibiotic.

Oxacillin sodium: Similar to nafcillin, used to treat penicillinase-producing staphylococcal infections.

Uniqueness

Nafcillin-d5 (sodium salt) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable as an internal standard in mass spectrometry, providing accurate and reliable data in complex biological matrices .

Properties

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1/i1D3,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAPZOUDXCDGIF-LYVUTDJTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N2NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.